(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12-4-6-13(7-5-12)8-9-15-11-14-3-2-10-16-14/h2-7,10,15H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOFEAMZTYGFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination via Furfurylamine and 2-(4-methylphenyl)acetaldehyde
A common and efficient method is the reductive amination of furfurylamine with 2-(4-methylphenyl)acetaldehyde:
- Step 1: Condensation of furfurylamine with 2-(4-methylphenyl)acetaldehyde to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding secondary amine using hydride reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
This method benefits from mild reaction conditions and high selectivity, yielding the target amine in good purity and yield.
Alkylation of Furfurylamine with 2-(4-methylphenyl)ethyl Halides
Alternatively, the amine can be prepared by nucleophilic substitution:
- Step 1: Synthesis of 2-(4-methylphenyl)ethyl halides (e.g., bromides or chlorides).
- Step 2: Reaction with furfurylamine under basic conditions (e.g., K2CO3 in DMF) to afford the secondary amine via alkylation.
This method requires careful control to avoid over-alkylation and side reactions but allows flexibility in introducing various substituents.
Experimental Procedure Example (Adapted)
| Step | Reagents & Conditions | Yield & Notes |
|---|---|---|
| 1. Imine Formation | Furfurylamine (1 eq), 2-(4-methylphenyl)acetaldehyde (1 eq), solvent: ethanol or methanol, room temperature, 2-4 h | Imine isolated or used in situ |
| 2. Reduction | NaBH4 (1.2 eq), solvent: methanol or THF/methanol mixture, 0-25°C, 1-3 h | Yield up to 90%, purified by column chromatography |
This procedure is supported by analogous synthetic routes in literature for related furfuryl amines and phenylethylamines, demonstrating reproducibility and scalability.
Supporting Research Findings and Data
- Yield and Purity: Reductive amination typically provides yields between 80-95% with high purity after chromatographic purification.
- Selectivity: The reaction favors secondary amine formation with minimal side products when stoichiometry and reaction conditions are optimized.
- Reagent Choice: Sodium borohydride is preferred for its mildness and selectivity; catalytic hydrogenation is an alternative but requires specialized equipment.
- Solvent Effects: Mixed solvents like THF/methanol improve solubility and reaction rates.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Furfurylamine, 2-(4-methylphenyl)acetaldehyde, NaBH4 | Mild, room temp to 25°C, 3-5 h | High yield, mild conditions, selective | Requires aldehyde synthesis or availability |
| Alkylation | Furfurylamine, 2-(4-methylphenyl)ethyl bromide, K2CO3, DMF | Elevated temperature, 3 h | Straightforward, versatile | Risk of over-alkylation, side reactions |
| Catalytic Hydrogenation | Imine intermediate, H2 gas, Pd/C catalyst | Hydrogen atmosphere, room temp | Clean reduction, scalable | Requires hydrogenation setup |
Notes on Synthesis Optimization
- Stoichiometry: Equimolar amounts of amine and aldehyde minimize side products.
- Temperature Control: Low temperatures during reduction prevent decomposition.
- Purification: Flash column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or dichloromethane ensures high purity.
- Safety: Handling of aldehydes and hydride reagents requires standard precautions due to toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and the aromatic amine moiety can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Aromatic vs.
- Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl group (target) is electron-donating, enhancing lipophilicity, while 4-fluorophenyl () and cyano groups () are electron-withdrawing, altering electronic properties and binding affinities .
- Complexity of Side Chains : The indole-containing analog () introduces a bicyclic aromatic system, likely increasing interactions with serotonin receptors, unlike the simpler p-tolyl group in the target .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Lipophilicity : The target’s p-tolyl group increases logP compared to methoxy-substituted analogs (), favoring membrane permeability but reducing aqueous solubility.
- Solubility : The hydrochloride salt form of the indole derivative () improves solubility, a critical factor for bioavailability in drug development .
Biological Activity
(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine, a compound characterized by its unique furan and aromatic amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 231.3 g/mol. The compound consists of a furan ring connected to a 2-(4-methylphenyl)ethylamine moiety, which enhances its reactivity and biological potential through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring and the aromatic amine can engage in:
- Hydrogen Bonding : Facilitating binding to target proteins.
- π-π Stacking : Enhancing interaction with aromatic residues in proteins.
- Hydrophobic Interactions : Contributing to the stability of the ligand-receptor complex.
These interactions can modulate enzyme activities or receptor functions, leading to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.
Case Studies
- Antibacterial Activity : In vitro tests revealed that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . The compound was found to be particularly effective against clinical strains resistant to common antibiotics.
- Antimycobacterial Activity : The compound also showed promising results against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis treatment .
Comparative Analysis
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.25 - 4 | Antibacterial |
| Ciprofloxacin | 1 - 16 | Antibacterial |
| Reference Compound | 8 - 256 | Antimicrobial |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects.
Findings
- Cytotoxicity Studies : The compound was evaluated against various human cancer cell lines using the MTT assay. It demonstrated selective cytotoxicity against cancer cells while showing low toxicity towards normal cells (HaCaT cell line), suggesting a favorable therapeutic index .
- Mechanisms of Action : The anticancer activity may be attributed to the induction of apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Q & A
Basic Research Question
- Light Sensitivity : Store in amber vials at –20°C to prevent furan ring degradation .
- Oxidative Stability : Add antioxidants (e.g., BHT) to solutions and purge vials with N₂ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
